molecular formula C30H38O2 B1249641 Laurebiphenyl

Laurebiphenyl

Cat. No. B1249641
M. Wt: 430.6 g/mol
InChI Key: XNIZFYLMUVNEOT-MUVIMXQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurebiphenyl is a sesquiterpenoid that is a dimer of a cyclolaurane type sesquiterpene. Isolated from the marine red algae Laurencia nidifica and Laurencia tristicha, it exhibits antineoplastic activity. It has a role as an antineoplastic agent and an algal metabolite. It is a sesquiterpenoid, a member of biphenyls and a member of phenols.

Scientific Research Applications

Cytotoxicity in Cancer Research

Laurebiphenyl, isolated from the red alga Laurencia tristicha, has been studied for its cytotoxic effects on various human cancer cell lines. This compound demonstrated moderate cytotoxicity against lung adenocarcinoma, stomach cancer, hepatoma, colon cancer, and HELA cell lines. These findings suggest potential applications of laurebiphenyl in cancer research and therapy (Sun et al., 2005).

Synthetic Applications in Organic Chemistry

Laurebiphenyl has been employed in the synthesis of various organic compounds. For instance, it was used in the palladium-catalyzed enantioselective cyclization of silyloxy-1,6-enynes, leading to the formation of methylene cyclopentane adducts. This process has applications in the total synthesis of cytotoxic cyclolaurane-type sesquiterpenes, highlighting its utility in organic synthesis and drug development (Corkey & Toste, 2007).

properties

Product Name

Laurebiphenyl

Molecular Formula

C30H38O2

Molecular Weight

430.6 g/mol

IUPAC Name

2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-4-[5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-4-hydroxy-2-methylphenyl]-5-methylphenol

InChI

InChI=1S/C30H38O2/c1-17-11-25(31)23(27(3)9-7-19-15-29(19,27)5)13-21(17)22-14-24(26(32)12-18(22)2)28(4)10-8-20-16-30(20,28)6/h11-14,19-20,31-32H,7-10,15-16H2,1-6H3/t19-,20-,27+,28+,29+,30+/m1/s1

InChI Key

XNIZFYLMUVNEOT-MUVIMXQCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)[C@@]3(CC[C@H]4[C@@]3(C4)C)C)[C@@]5(CC[C@H]6[C@@]5(C6)C)C)O

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)C3(CCC4C3(C4)C)C)C5(CCC6C5(C6)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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